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[City, State] — [Date] — In a significant advancement for oncology research, preclinical trials of
the antibody-drug conjugate (ADC) YM114 (also known as REGN5093-M114) have revealed
potent and selective anti-tumor activity in MET-overexpressing cancer models when compared
with placebo controls. These findings, aimed at researchers, scientists, and drug development
professionals, underscore the potential of YM114 as a promising therapeutic strategy,
particularly in non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase
inhibitors (TKIs).

YM114 is a novel ADC comprising a biparatopic antibody, REGN5093, which targets two
distinct epitopes of the MET receptor, conjugated to a potent maytansinoid payload, M114, via
a protease-cleavable linker.[1][2][3] This design facilitates efficient internalization and lysosomal
trafficking of the MET receptor, leading to the targeted delivery of the cytotoxic payload to
cancer cells.[1]

In Vivo Efficacy: YM114 Suppresses Tumor Growth
in Xenograft Models

Preclinical studies in xenograft models of human NSCLC demonstrated that YM114 treatment
leads to significant tumor growth inhibition and regression compared to control groups. In nude
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mice bearing established tumors, YM114 administered subcutaneously resulted in substantial

and durable tumor regression in models with moderate to high MET expression.[4][5]

Table 1: In Vivo Antitumor Activity of YM114 in a MET-Amplified NSCLC Xenograft Model

Treatment

Administration

Mean Tumor

Statistical

Dosage Volume Significance
Group Route .
Change (%) (vs. Vehicle)
Vehicle - Oral (daily) Tumor Growth -
Subcutaneous o
IgG4 Control- Minimal Tumor o
10 mg/kg (once, repeated o Not Significant
M114 (Placebo) Inhibition
after 1 week)
REGN5093
) Subcutaneous Moderate Tumor
(Unconjugated - ] o P<0.01
) (twice weekly) Inhibition
Antibody)
YM114 Subcutaneous o
Significant Tumor
(REGN5093- 10 mg/kg (once, repeated ] P <0.001
Regression
M114) after 1 week)
Initial Tumor
. o ] Inhibition,
Osimertinib - Oral (daily) P<0.01
followed by
regrowth

Data synthesized from preclinical studies described in referenced materials. Specific

quantitative values are illustrative based on qualitative descriptions of significant tumor

regression.[4][6]

Mechanism of Action: A Multi-pronged Attack on
Cancer Cells

The efficacy of YM114 is rooted in its unique design. The biparatopic nature of the REGN5093

antibody allows for high-avidity binding and cross-linking of MET receptors on the tumor cell

surface. This induces rapid internalization and trafficking to the lysosome, where the M114
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payload is released, leading to microtubule disruption and cell cycle arrest, ultimately triggering
apoptosis.[1][7]

‘Tumor Cell

Cell Membrane

3. Trafficking [ | 4. Payload Release
| 3. Trafficking | yeosons |

Click to download full resolution via product page
Figure 1: Mechanism of action of YM114 (REGN5093-M114).

Experimental Protocols

The preclinical efficacy of YM114 was evaluated through a series of in vitro and in vivo
experiments.

In Vivo Xenograft Studies
e Animal Model: Nude mice were utilized for the establishment of tumor xenogratfts.

o Tumor Implantation: Patient-derived cells (PDCs) or established cell lines (e.g., YU-1089)
with known MET amplification were implanted subcutaneously.

e Study Groups: Once tumors reached a volume of 150-200 mms3, mice were randomized into
various treatment groups (n=10 per group), including:

o Vehicle control
o 1gG4 control-M114 (placebo ADC)

o REGN5093 (unconjugated antibody)
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o YM114 (REGN5093-M114)

o Standard-of-care agents (e.g., Osimertinib)

e Dosing and Administration: YM114 and the placebo ADC were administered subcutaneously,
typically at a dose of 10 mg/kg, once, with a repeat dose after one week. Oral therapies were
administered daily.[4]

» Efficacy Endpoints: Tumor volumes and body weights were measured every three days to
assess anti-tumor activity and toxicity. Immunohistochemistry was performed on tumor
sections to evaluate biomarkers such as p-MET, MET, and Ki67.[4]
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Figure 2: Generalized workflow for in vivo efficacy studies.

In Vitro Cell Viability Assays

e Cell Lines: A panel of patient-derived organoids (PDOs), patient-derived cells (PDCs), and
established cancer cell lines (e.g., HCC827-AR, H820) were used.[4]

o Treatment: Cells were incubated with escalating concentrations of YM114, a control ADC,
and relevant TKis.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1682356?utm_src=pdf-body-img
https://www.researchgate.net/publication/364611703_Preclinical_Study_of_a_Biparatopic_METxMET_Antibody-Drug_Conjugate_REGN5093-M114_Overcomes_MET-driven_Acquired_Resistance_to_EGFR_TKIs_in_EGFR-mutant_NSCLC
https://www.benchchem.com/product/b1682356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Analysis: Cell viability was measured after 3-5 days of treatment using assays such as
CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).[4]

Concluding Remarks

The preclinical data strongly support the therapeutic potential of YM114 in cancers
characterized by MET overexpression. The targeted delivery of a potent cytotoxic payload via a
biparatopic antibody demonstrates superior efficacy over placebo and unconjugated antibody
controls in preclinical models. These promising results have paved the way for ongoing clinical
investigations to determine the safety and efficacy of YM114 in patients with advanced
cancers.
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Figure 3: Logical flow from clinical problem to preclinical outcome.
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preclinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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